molecular formula C18H18N2O4S2 B2970964 (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896280-21-0

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2970964
CAS No.: 896280-21-0
M. Wt: 390.47
InChI Key: KMHGYNWBMNWIMM-VHEBQXMUSA-N
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Description

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and dimethyl groups. The final step involves the formation of the benzamide moiety through a condensation reaction with 2-(methylsulfonyl)benzoic acid under specific conditions such as the presence of a dehydrating agent and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may enhance binding affinity and specificity, leading to more pronounced biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(methylsulfonyl)benzamide
  • N-(3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
  • N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide

Uniqueness

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzo[d]thiazole and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-9-10-13(24-3)15-16(11)25-18(20(15)2)19-17(21)12-7-5-6-8-14(12)26(4,22)23/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHGYNWBMNWIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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